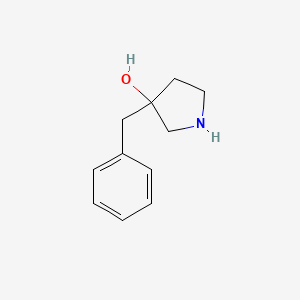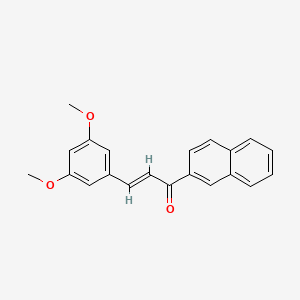
1,3-Dichloropropene fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloropropene (C3H4Cl2) is an organochlorine compound. It exists as a colorless liquid with a sweet smell. Although it is feebly soluble in water, it readily evaporates. This compound finds significant use in agriculture as a pesticide, specifically as a preplant fumigant and nematicide. Notably, it is widely employed in the United States and several other countries, but it is banned in 34 countries, including the European Union .
Preparation Methods
1,3-Dichloropropene is a byproduct formed during the chlorination of propene to produce allyl chloride. The compound typically occurs as a mixture of geometric isomers: (Z)-1,3-dichloropropene and (E)-1,3-dichloropropene .
Chemical Reactions Analysis
Types of Reactions:: 1,3-Dichloropropene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation.
Oxidation: Oxidizing agents can convert 1,3-dichloropropene into different functional groups.
Reduction: Reducing agents can reduce the double bond or the chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Major Products:: The specific products formed depend on the reaction conditions and the isomer involved. For example, in oxidation reactions, epoxides or other oxygen-containing compounds may form. In reduction reactions, saturated derivatives may result .
Scientific Research Applications
1,3-Dichloropropene has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other compounds, including insecticides, fungicides, dyes, fragrances, and polymers.
Biology: Researchers study its effects on soil ecosystems, plant health, and nematode control.
Medicine: Although not directly used in medicine, understanding its reactivity and toxicity contributes to broader knowledge.
Industry: As a fumigant, it plays a crucial role in pest management and crop protection.
Mechanism of Action
The exact mechanism by which 1,3-dichloropropene exerts its effects remains an active area of study. It likely involves interactions with cellular targets and pathways, leading to its pesticidal and nematicidal properties. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
1,3-Dichloropropene’s uniqueness lies in its specific combination of chlorine atoms and geometric isomers. Similar compounds include other chlorinated alkenes and organochlorine pesticides, but each has distinct properties and applications . : Wikipedia: 1,3-Dichloropropene
Properties
Molecular Formula |
C3H3Cl2F |
|---|---|
Molecular Weight |
128.96 g/mol |
IUPAC Name |
(E)-1,3-dichloro-1-fluoroprop-1-ene |
InChI |
InChI=1S/C3H3Cl2F/c4-2-1-3(5)6/h1H,2H2/b3-1- |
InChI Key |
YCYPXGHNVSBFPT-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C=C(\F)/Cl)Cl |
Canonical SMILES |
C(C=C(F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12083693.png)


![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)
![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)



![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)
![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)

